METHYL 3-({[8-CHLORO-2-(3-PYRIDYL)-4-QUINOLYL]CARBONYL}AMINO)-4-METHYLBENZOATE
Overview
Description
METHYL 3-({[8-CHLORO-2-(3-PYRIDYL)-4-QUINOLYL]CARBONYL}AMINO)-4-METHYLBENZOATE is a useful research compound. Its molecular formula is C24H18ClN3O3 and its molecular weight is 431.9 g/mol. The purity is usually 95%.
The exact mass of the compound methyl 3-({[8-chloro-2-(3-pyridinyl)-4-quinolinyl]carbonyl}amino)-4-methylbenzoate is 431.1036691 g/mol and the complexity rating of the compound is 648. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Structural and Theoretical Studies
A foundational study by Schneider et al. (2006) on cationic pyridinylidene and quinolinylidene complexes, related in structure to the compound , emphasized their potential in understanding metal-organic interactions. These compounds were analyzed through NMR and X-ray crystallography to confirm their structural configurations and to differentiate between standard imidazolylidene complexes and those classified as remote N-heterocyclic carbene (rNHC) types. The latter showed significantly stronger, mainly electrostatic, bonds with metals, highlighting their potential in catalysis and materials science (Schneider et al., 2006).
Crystallography and Molecular Structure
Zhang and Zhao (2010) focused on "Methyl 4-isonicotinamidobenzoate monohydrate," a compound structurally similar to the one . They synthesized it through the reaction of methyl 4-aminobenzoate with isonicotinoyl chloride hydrochloride. The study detailed its planar structure and double-chain ribbon-like formation in crystals via hydrogen bonding, contributing to our understanding of molecular interactions and crystal engineering (Zhang & Zhao, 2010).
Synthesis of Quinoline Derivatives
Kozlov and Basalaeva (2003) reported on the synthesis of 3-aryl-1-methylbenzo[f]quinolines via a three-component condensation, which is relevant due to the structural similarities with the compound of interest. This method offers a pathway to various quinoline derivatives, potentially useful in developing new materials or as intermediates in organic synthesis (Kozlov & Basalaeva, 2003).
Properties
IUPAC Name |
methyl 3-[(8-chloro-2-pyridin-3-ylquinoline-4-carbonyl)amino]-4-methylbenzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18ClN3O3/c1-14-8-9-15(24(30)31-2)11-20(14)28-23(29)18-12-21(16-5-4-10-26-13-16)27-22-17(18)6-3-7-19(22)25/h3-13H,1-2H3,(H,28,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOBIODHEGUVRBT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)OC)NC(=O)C2=CC(=NC3=C2C=CC=C3Cl)C4=CN=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18ClN3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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